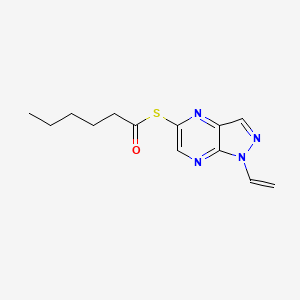
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate is a complex organic compound that consists of 16 hydrogen atoms, 13 carbon atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolopyrazines: These compounds also have a similar bicyclic structure but differ in the arrangement of their rings and substituents.
Uniqueness
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
133280-16-7 |
|---|---|
Molecular Formula |
C13H16N4OS |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) hexanethioate |
InChI |
InChI=1S/C13H16N4OS/c1-3-5-6-7-12(18)19-11-9-14-13-10(16-11)8-15-17(13)4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChI Key |
FMADEWPHXBRVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















